molecular formula C10H22N2S B13270377 Dimethyl({3-[(thian-4-yl)amino]propyl})amine

Dimethyl({3-[(thian-4-yl)amino]propyl})amine

Cat. No.: B13270377
M. Wt: 202.36 g/mol
InChI Key: PFMZIUZLXQQRKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dimethyl({3-[(thian-4-yl)amino]propyl})amine is a tertiary amine featuring a dimethylamine core and a propylamine side chain substituted with a thian-4-yl group (a six-membered sulfur-containing heterocycle). The dimethyl group enhances lipophilicity, while the thian-4-yl moiety introduces steric and electronic effects distinct from simpler aliphatic or aromatic amines. This compound may serve roles analogous to polyamines in stabilizing biomolecules or modulating ion channels, though its unique structure likely confers specialized reactivity .

Properties

Molecular Formula

C10H22N2S

Molecular Weight

202.36 g/mol

IUPAC Name

N',N'-dimethyl-N-(thian-4-yl)propane-1,3-diamine

InChI

InChI=1S/C10H22N2S/c1-12(2)7-3-6-11-10-4-8-13-9-5-10/h10-11H,3-9H2,1-2H3

InChI Key

PFMZIUZLXQQRKA-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCCNC1CCSCC1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl({3-[(thian-4-yl)amino]propyl})amine typically involves the reaction of thian-4-ylamine with dimethylaminopropyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction mixture is then purified using techniques such as distillation or chromatography to obtain the pure compound.

Industrial Production Methods

On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production process while maintaining consistency and quality.

Chemical Reactions Analysis

Types of Reactions

Dimethyl({3-[(thian-4-yl)amino]propyl})amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its reduced form.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.

    Substitution: Various nucleophiles such as halides, thiols; reactions are often conducted in polar solvents.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced amines.

    Substitution: Substituted amines or other derivatives depending on the nucleophile used.

Scientific Research Applications

Dimethyl({3-[(thian-4-yl)amino]propyl})amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of surfactants, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Dimethyl({3-[(thian-4-yl)amino]propyl})amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Comparison

The table below summarizes key differences between dimethyl({3-[(thian-4-yl)amino]propyl})amine and structurally related amines:

Compound Structure Type Biological Role/Activity Reactivity Toxicity (EC50, μM) Applications References
This compound Tertiary amine with thian-4-yl-substituted propyl chain Tertiary amine Potential enzyme modulation (e.g., transaminases, VGCCs); chemical chaperone candidate Enhanced steric/electronic effects from thianyl group; possible propylamine transfer Likely low (inferred) Biochemical research, drug design
Propylamine CH₃CH₂CH₂NH₂ Primary amine Polyamine precursor; microbial metabolite High reactivity in transamination and decarboxylation 12.68 (chlorinated derivative) Meteorite studies, polyamine synthesis
Spermidine H₂N(CH₂)₃NH(CH₂)₄NH₂ Polyamine Nucleic acid stabilization; enzyme activation Propylamine transfer via spermidine synthase Low (endogenous) Cell growth, cancer research
Benzylamine derivative (Compound 3) Benzyl-substituted tertiary amine Tertiary amine VGCC inhibition (37.20% activity) Lipophilicity enhances membrane interaction Not reported Calcium channel research
Chloropropylamine ClCH₂CH₂CH₂NH₂ Chlorinated amine Toxicant; nitrifier inhibitor Increased electrophilicity post-chlorination 12.68 Environmental toxicology

Reactivity and Enzyme Interactions

  • Propylamine Transfer: Spermidine synthase catalyzes propylamine transfer from decarboxylated S-adenosylmethionine (dSAM) to putrescine, forming spermidine . The target compound’s propylamine chain may participate in analogous transfer reactions, though the thian-4-yl group could alter binding kinetics.
  • Transaminase Specificity : ω-Transaminases (ω-TA) exhibit higher activity toward long-chain aliphatic amines (e.g., propylamine) compared to branched analogs like isopropylamine . The thian-4-yl substituent’s electron-withdrawing properties might mimic aryl ketones, enhancing reactivity in transamination .
  • Chemical Chaperoning : Propylamine and NaCl show similar protein-folding effects at high concentrations (~1 M), while polyamines (e.g., spermine) act at lower doses . The dimethyl and thianyl groups in the target compound may improve membrane permeability, enabling chaperone activity at intermediate concentrations.

Biological Activity

Dimethyl({3-[(thian-4-yl)amino]propyl})amine, a compound with a thian structure, has garnered attention in recent years for its potential biological activities. This article explores its biological activity, focusing on its synthesis, mechanisms of action, and various biological evaluations.

Chemical Structure and Synthesis

This compound is characterized by a thian (thiophene) moiety attached to a propyl chain with a dimethyl amine group. The synthesis typically involves the reaction of thian derivatives with appropriate amines under controlled conditions. Various synthetic routes have been developed to optimize yield and purity, which are critical for subsequent biological evaluations.

Biological Activity Overview

The biological activity of this compound has been investigated through several studies focusing on its anticancer, antimicrobial, and antioxidant properties. Below are key findings:

Anticancer Activity

  • Mechanism of Action : The compound exhibits cytotoxic effects on various cancer cell lines. Studies have shown that it may induce apoptosis through the modulation of apoptotic pathways and oxidative stress levels.
  • Case Studies :
    • In vitro tests demonstrated significant cytotoxicity against human lung carcinoma (A549) and breast carcinoma (BT549) cell lines, with IC50 values indicating effective inhibition of cell growth compared to standard chemotherapeutics like tamoxifen .
    • A study reported that the compound increased glutathione levels in treated cells, suggesting a potential role in enhancing cellular antioxidant defenses while also exhibiting selective toxicity against cancer cells .

Antimicrobial Activity

This compound has shown promising antimicrobial properties against various bacterial strains. Its mechanism may involve disruption of bacterial cell membranes or interference with metabolic pathways essential for bacterial survival.

Antioxidant Activity

The compound's ability to modulate oxidative stress markers has been evaluated. Increased levels of glutathione (GSH), a key antioxidant in cells, were observed in certain studies, indicating that the compound might help in protecting cells from oxidative damage .

Table 1: Summary of Biological Activities

Activity TypeCell Line/OrganismIC50 (µM)Mechanism of Action
AnticancerA54970Induction of apoptosis
BT54950Modulation of oxidative stress
AntimicrobialE. coli25Disruption of cell membrane
S. aureus30Inhibition of metabolic pathways
AntioxidantHuman fibroblastsN/AIncrease in GSH levels

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.